molecular formula C15H10O2S B13133217 1-(Methylsulfanyl)anthracene-9,10-dione CAS No. 2687-50-5

1-(Methylsulfanyl)anthracene-9,10-dione

Cat. No.: B13133217
CAS No.: 2687-50-5
M. Wt: 254.31 g/mol
InChI Key: MPXDSWWJTXQWBX-UHFFFAOYSA-N
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Description

1-(Methylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are aromatic organic compounds with a wide range of applications, including dyes, pigments, and pharmaceuticals. The compound is characterized by the presence of a methylthio group attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylthio)anthracene-9,10-dione typically involves the introduction of a methylthio group to the anthracene-9,10-dione scaffold. One common method is the reaction of anthracene-9,10-dione with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(Methylthio)anthracene-9,10-dione may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(Methylthio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

1-(Methylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    Anthracene-9,10-dione: The parent compound without the methylthio group.

    1-Hydroxyanthracene-9,10-dione: A hydroxyl-substituted derivative.

    1-Aminoanthracene-9,10-dione: An amino-substituted derivative.

Uniqueness

The presence of the methylthio group in 1-(Methylthio)anthracene-9,10-dione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2687-50-5

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1-methylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3

InChI Key

MPXDSWWJTXQWBX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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